molecular formula C6H9N3O B11922108 5-Methoxy-6-methylpyrazin-2-amine

5-Methoxy-6-methylpyrazin-2-amine

Cat. No.: B11922108
M. Wt: 139.16 g/mol
InChI Key: QEGCSOBKXOSICI-UHFFFAOYSA-N
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Description

5-Methoxy-6-methylpyrazin-2-amine: is a heterocyclic organic compound with the molecular formula C6H9N3O . It is a derivative of pyrazine, characterized by a methoxy group at the 5-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-methylpyrazin-2-amine typically involves the reaction of appropriate pyrazine derivatives with methoxy and methyl substituents. One common method includes the use of 2-chloropyrazine as a starting material, which undergoes nucleophilic substitution reactions to introduce the methoxy and methyl groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product. Techniques such as crystallization and chromatography are often employed for purification .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-6-methylpyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Methoxy-6-methylpyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Its derivatives may serve as enzyme inhibitors or activators .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-6-methylpyrazin-2-amine is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

5-Methoxy-6-methylpyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C7H10N4O
  • Molecular Weight : 166.18 g/mol
  • IUPAC Name : this compound

This compound's biological activity is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the methoxy and amino groups facilitates hydrogen bonding and enhances binding affinity to target sites, which may lead to inhibition or modulation of enzymatic activity.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

Several studies provide insights into the biological activity of related pyrazine compounds:

  • Study on Antimycobacterial Activity :
    • A series of N-substituted pyrazines were synthesized and evaluated for their antimycobacterial activity. Compounds with specific substitutions showed MIC values as low as 6.25 µg/mL against Mycobacterium tuberculosis. The study emphasized the importance of lipophilicity in enhancing biological activity .
  • Structure–Activity Relationship (SAR) Studies :
    • SAR studies on related pyrazine compounds have highlighted the role of functional groups in modulating biological activity. Compounds with methoxy and amino substitutions often show enhanced interaction with biological targets, leading to increased potency .
  • In Vivo Efficacy Testing :
    • In vivo studies using mouse models have assessed the efficacy of pyrazine derivatives against malaria, demonstrating significant reductions in parasitemia levels when administered at specific dosages . These findings suggest that structural modifications can lead to improved therapeutic outcomes.

Data Table: Biological Activities of Related Pyrazine Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
N-benzylamino 5-amino-6-methylpyrazineAntimycobacterial6.25
Benzoxaborole DerivativeAntimalarial0.2 - 22
N-substituted PyrazinesAntifungalVariable

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

5-methoxy-6-methylpyrazin-2-amine

InChI

InChI=1S/C6H9N3O/c1-4-6(10-2)8-3-5(7)9-4/h3H,1-2H3,(H2,7,9)

InChI Key

QEGCSOBKXOSICI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1OC)N

Origin of Product

United States

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